4-[cyclopropyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
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Overview
Description
4-[cyclopropyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a cyclopropyl(methyl)sulfamoyl group and a tetrahydrobenzoxazolyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclopropyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the benzamide core, followed by the introduction of the cyclopropyl(methyl)sulfamoyl group and the tetrahydrobenzoxazolyl group through various organic reactions. Key steps may include:
Formation of the Benzamide Core: This can be achieved through the reaction of an appropriate benzoic acid derivative with an amine under dehydrating conditions.
Introduction of the Cyclopropyl(methyl)sulfamoyl Group: This step may involve the reaction of the benzamide intermediate with a cyclopropyl(methyl)sulfonyl chloride in the presence of a base.
Formation of the Tetrahydrobenzoxazolyl Group: This can be accomplished through a cyclization reaction involving an appropriate precursor, such as an o-aminophenol derivative, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
4-[cyclopropyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide core or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfamoyl and benzoxazolyl groups.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[cyclopropyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfamoyl and benzoxazolyl groups could play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[cyclopropyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
The unique combination of the cyclopropyl(methyl)sulfamoyl and tetrahydrobenzoxazolyl groups in this compound distinguishes it from other similar compounds. This unique structure may confer specific chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[cyclopropyl(methyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-21(13-8-9-13)26(23,24)14-10-6-12(7-11-14)17(22)19-18-15-4-2-3-5-16(15)20-25-18/h6-7,10-11,13H,2-5,8-9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXFGPSSNDOJNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CCCCC4=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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